
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is a synthetic nucleoside analog. It is structurally related to purine nucleosides and has been studied for its potential applications in various fields, including medicine and biochemistry. This compound is known for its ability to interfere with DNA synthesis, making it a valuable tool in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine typically involves the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. The reaction is carried out in the presence of a base such as ammonia to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the purine ring or the sugar moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Studied for its effects on cellular metabolism and DNA synthesis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA polymerase and ribonucleotide reductase
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It inhibits DNA polymerase and ribonucleotide reductase, enzymes crucial for DNA synthesis and repair. This results in the disruption of cellular replication and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with similar inhibitory effects on DNA synthesis.
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: Known for its potent cytotoxicity and similar mechanism of action
Uniqueness
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is unique due to its dual chlorine substitutions, which enhance its stability and resistance to enzymatic degradation. This makes it a more effective inhibitor of DNA synthesis compared to other nucleoside analogs .
Properties
Molecular Formula |
C10H11Cl2N5O3 |
|---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11Cl2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
InChI Key |
CLIPIWPZUFNPTN-AYQXTPAHSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Cl)Cl)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
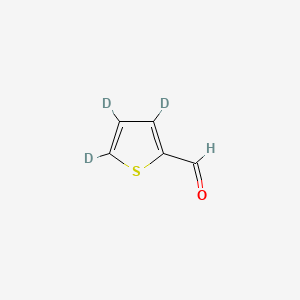
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)
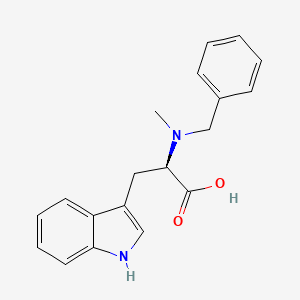
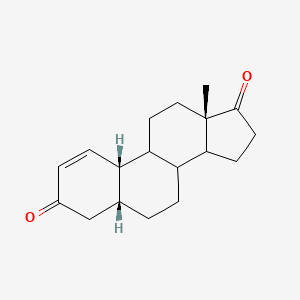

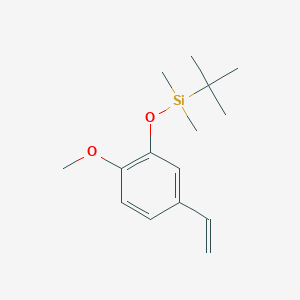
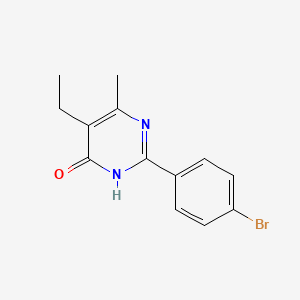
![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
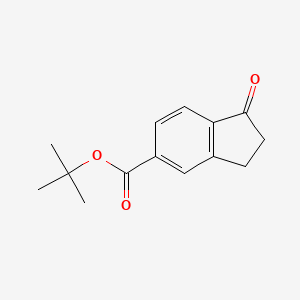
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
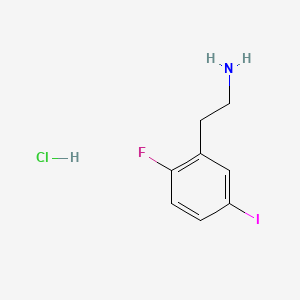
![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
